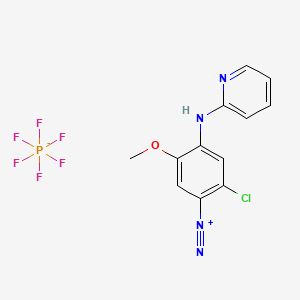
2-Chloro-5-methoxy-4-(2-pyridylamino)benzenediazonium hexafluorophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-methoxy-4-(2-pyridylamino)benzenediazonium hexafluorophosphate is a diazonium salt with the molecular formula C12H10ClF6N4OP and a molecular weight of 406.65 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Chloro-5-methoxy-4-(2-pyridylamino)benzenediazonium hexafluorophosphate typically involves the diazotization of 2-Chloro-5-methoxy-4-(2-pyridylamino)aniline. The reaction is carried out in the presence of a strong acid, such as hydrochloric acid, and a nitrosating agent, such as sodium nitrite, at low temperatures to form the diazonium salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Chloro-5-methoxy-4-(2-pyridylamino)benzenediazonium hexafluorophosphate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the diazonium group is replaced by other substituents such as halides, hydroxyl groups, or alkoxy groups.
Coupling Reactions: It can react with phenols or aromatic amines to form azo compounds, which are widely used as dyes and pigments.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common reagents and conditions used in these reactions include strong acids, bases, and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Chloro-5-methoxy-4-(2-pyridylamino)benzenediazonium hexafluorophosphate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: It is used in biochemical assays and as a labeling reagent for proteins and nucleic acids.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methoxy-4-(2-pyridylamino)benzenediazonium hexafluorophosphate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical reactions. These intermediates can interact with molecular targets, such as nucleophiles, to form covalent bonds and modify the structure and function of target molecules .
Comparison with Similar Compounds
2-Chloro-5-methoxy-4-(2-pyridylamino)benzenediazonium hexafluorophosphate can be compared with other diazonium salts, such as:
- 2-Chloro-5-methoxy-4-(2-pyridylamino)benzenediazonium tetrafluoroborate
- 2-Chloro-5-methoxy-4-(2-pyridylamino)benzenediazonium tetrachlorozincate
These compounds share similar chemical structures and properties but differ in their counterions, which can affect their solubility, stability, and reactivity . The hexafluorophosphate salt is unique due to its high stability and reactivity, making it suitable for various applications in research and industry.
Properties
CAS No. |
85099-27-0 |
|---|---|
Molecular Formula |
C12H10ClF6N4OP |
Molecular Weight |
406.65 g/mol |
IUPAC Name |
2-chloro-5-methoxy-4-(pyridin-2-ylamino)benzenediazonium;hexafluorophosphate |
InChI |
InChI=1S/C12H10ClN4O.F6P/c1-18-11-7-9(17-14)8(13)6-10(11)16-12-4-2-3-5-15-12;1-7(2,3,4,5)6/h2-7H,1H3,(H,15,16);/q+1;-1 |
InChI Key |
FBFVLFJYBJMVHR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1NC2=CC=CC=N2)Cl)[N+]#N.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















